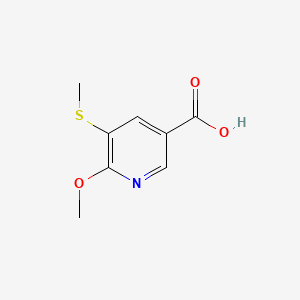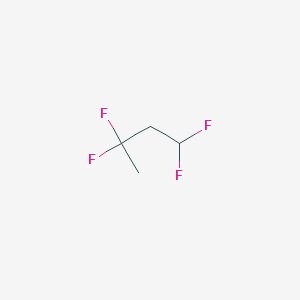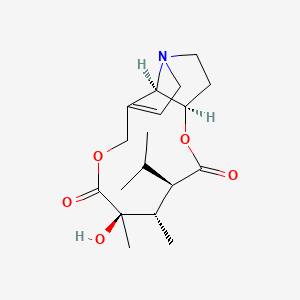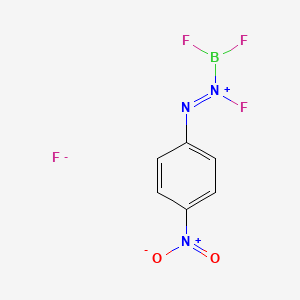
Difluoroboranyl-fluoro-(4-nitrophenyl)iminoammonium fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Difluoroboranyl-fluoro-(4-nitrophenyl)iminoammonium fluoride is a chemical compound with the molecular formula C6H4BF4N3O2 It is known for its unique structure, which includes a boron atom bonded to fluorine and nitrogen atoms, as well as a nitrophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of difluoroboranyl-fluoro-(4-nitrophenyl)iminoammonium fluoride typically involves the reaction of 4-nitroaniline with boron trifluoride etherate in the presence of a suitable solvent such as acetonitrile or dimethyl sulfoxide. The reaction is carried out under controlled temperature conditions, usually between 0°C and 25°C, to ensure the stability of the intermediate products. The final product is obtained through crystallization and purification processes .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The production facilities are equipped with advanced crystallization and purification systems to handle large quantities of the compound efficiently .
Analyse Chemischer Reaktionen
Types of Reactions
Difluoroboranyl-fluoro-(4-nitrophenyl)iminoammonium fluoride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.
Reduction: It can be reduced using reducing agents such as sodium borohydride, resulting in the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in acidic or basic media.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents. The reactions are usually performed in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions include various boron-containing compounds, amine derivatives, and substituted nitrophenyl compounds.
Wissenschaftliche Forschungsanwendungen
Difluoroboranyl-fluoro-(4-nitrophenyl)iminoammonium fluoride has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of boron-containing compounds.
Biology: The compound is studied for its potential use in biological imaging and as a probe for detecting specific biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and bacterial infections.
Wirkmechanismus
The mechanism of action of difluoroboranyl-fluoro-(4-nitrophenyl)iminoammonium fluoride involves its interaction with specific molecular targets and pathways. The compound can form stable complexes with various biomolecules, including proteins and nucleic acids. These interactions can lead to changes in the structure and function of the target molecules, resulting in various biological effects. The exact molecular pathways involved are still under investigation, but preliminary studies suggest that the compound may interfere with cellular signaling pathways and enzyme activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Nitrobenzenediazonium tetrafluoroborate: This compound shares a similar nitrophenyl group and boron-fluorine bonding but differs in its overall structure and reactivity.
4-Nitrophenylboronic acid: Another related compound with a nitrophenyl group and boron atom, but with different functional groups and chemical properties.
Uniqueness
Difluoroboranyl-fluoro-(4-nitrophenyl)iminoammonium fluoride is unique due to its specific combination of boron, fluorine, and nitrophenyl groups. This unique structure imparts distinctive chemical properties, making it valuable for various applications in research and industry. Its ability to undergo multiple types of chemical reactions and form stable complexes with biomolecules sets it apart from other similar compounds .
Eigenschaften
Molekularformel |
C6H4BF4N3O2 |
|---|---|
Molekulargewicht |
236.92 g/mol |
IUPAC-Name |
difluoroboranyl-fluoro-(4-nitrophenyl)iminoazanium;fluoride |
InChI |
InChI=1S/C6H4BF3N3O2.FH/c8-7(9)13(10)11-5-1-3-6(4-2-5)12(14)15;/h1-4H;1H/q+1;/p-1 |
InChI-Schlüssel |
PLZRVLZVEPAMRG-UHFFFAOYSA-M |
Kanonische SMILES |
B([N+](=NC1=CC=C(C=C1)[N+](=O)[O-])F)(F)F.[F-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Naphtho[2,3-c]furan](/img/structure/B14757053.png)
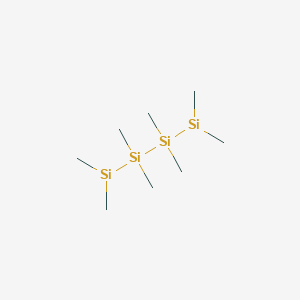
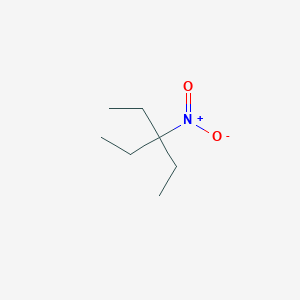

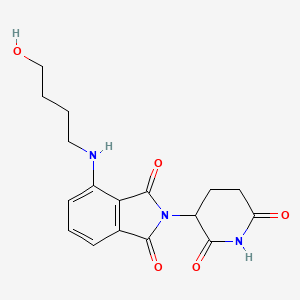
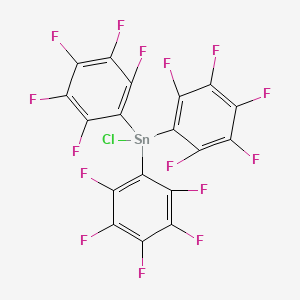

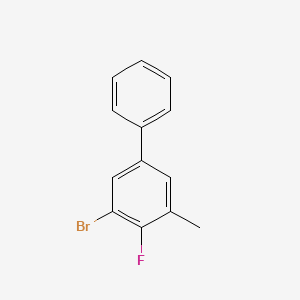
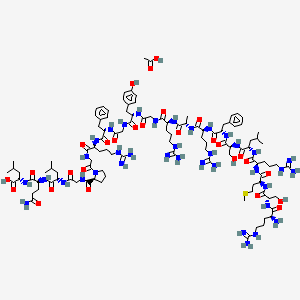
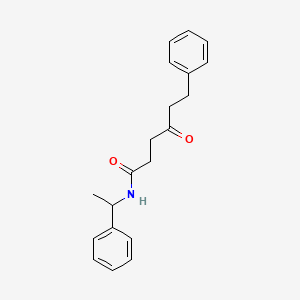
![N-[4-[[[(3R,4R)-1-[(2S)-2-Amino-1-oxopropyl]-3-methyl-4-piperidinyl]amino]sulfonyl]-1-naphthalenyl]-2-methyl-benzamide](/img/structure/B14757120.png)
